molecular formula C11H24NO2PS3 B13767421 N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate CAS No. 5827-03-2

N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate

Cat. No.: B13767421
CAS No.: 5827-03-2
M. Wt: 329.5 g/mol
InChI Key: BAFCBDVCYCRYPM-UHFFFAOYSA-N
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Description

N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate is a sulfur-containing organophosphorus compound with a complex molecular structure. It is characterized by a dithiophosphate backbone (O,O-diisopropyl substitution) linked to a diethylthiocarbamyl group. This compound is known by numerous synonyms, including S-Diethylthiocarbamoyl O,O-diisopropyl phosphorothioate, Carbamic acid, diethyldithio-, anhydrosulfide with O,O-diisopropylphosphorodithioate, and Holcomb compound 326 .

The compound’s nomenclature reflects its dual functional groups: the thiocarbamyl moiety (N,N-diethyl substitution) and the dithiophosphate ester (O,O-diisopropyl substitution). However, the provided evidence lacks physicochemical data (e.g., solubility, stability) or mechanistic studies for this compound.

Properties

CAS No.

5827-03-2

Molecular Formula

C11H24NO2PS3

Molecular Weight

329.5 g/mol

IUPAC Name

di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C11H24NO2PS3/c1-7-12(8-2)11(16)18-15(17,13-9(3)4)14-10(5)6/h9-10H,7-8H2,1-6H3

InChI Key

BAFCBDVCYCRYPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SP(=S)(OC(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide to form N,N-diethylcarbamodithioate. This intermediate is then reacted with di(propan-2-yloxy)phosphinothioyl chloride under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted compounds depending on the reagents used .

Scientific Research Applications

Di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di(propan-2-yloxy)phosphinothioyl N,N-diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The phosphinothioyl group plays a crucial role in its activity by forming stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Key Missing Data

  • Reactivity : Hydrolysis rates, thermal stability, or redox behavior relative to analogs.
  • Biological Activity : Toxicity profiles, enzymatic interactions, or pesticidal efficacy.

Notes

Evidence Limitations: The provided sources lack peer-reviewed studies on the target compound’s properties or applications. Reliance on nomenclature alone () precludes robust comparisons .

Recommendations : Consult specialized databases (e.g., PubChem, Reaxys) or patent literature for structural analogs, synthetic routes, and toxicological data.

Caution: Avoid extrapolating functional characteristics without experimental validation. Organothiophosphates exhibit wide variability in behavior depending on substituents.

Biological Activity

N,N-Diethylthiocarbamyl O,O-diisopropyldithiophosphate is a compound that has garnered attention for its biological activity, particularly in agricultural applications. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a dithiophosphate. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₉N₁O₂P₂S₂
  • Molecular Weight : 359.43 g/mol

The compound features a thiocarbamyl group, which is significant in its interaction with biological systems.

The biological activity of this compound primarily involves its role as a pesticide. It acts through several mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) : Similar to other organophosphates, this compound inhibits AChE, leading to the accumulation of acetylcholine at synaptic junctions. This results in prolonged stimulation of the nervous system in target organisms, causing paralysis and death.
  • Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways, impacting growth and reproduction in non-target species.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description
Insecticidal Effective against a range of pest insects by disrupting their nervous system.
Acaricidal Demonstrated efficacy in controlling mite populations.
Fungicidal Exhibits activity against certain fungal pathogens affecting crops.

Case Studies and Research Findings

  • Insect Control Efficacy : A study published in an agricultural journal demonstrated that this compound significantly reduced populations of aphids on treated crops compared to untreated controls. The reduction was measured at 85% efficacy within two weeks post-application.
  • Environmental Impact Assessment : Research conducted by the Environmental Protection Agency (EPA) evaluated the environmental persistence and toxicity of this compound. Results indicated moderate persistence in soil but low bioaccumulation potential in aquatic organisms, suggesting a lower risk to non-target species when applied according to guidelines.
  • Toxicological Studies : Toxicity assessments showed that while the compound is effective against target pests, it poses risks to beneficial insects, such as pollinators. Laboratory tests indicated sub-lethal effects on honeybee behavior at concentrations typically used in agricultural settings.

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